N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a novel benzimidazole derivative. [] While its specific source in nature is unknown, it is classified as a vanilloid receptor 1 (VR1) inhibitor. [] VR1 receptors, also known as transient receptor potential vanilloid 1 (TRPV1) receptors, are involved in the perception of pain and inflammation. [] Therefore, N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is valuable in scientific research investigating VR1-mediated disorders and potential therapeutic interventions for pain management. []
Currently, the primary application of N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in scientific research is as a tool for investigating VR1-mediated disorders. [] By inhibiting VR1 activity, this compound can help researchers understand the role of VR1 receptors in various physiological and pathological processes, including pain perception, inflammation, and potentially other sensory functions. []
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4